Methyl [(6-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]acetate
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Overview
Description
METHYL 2-[(6-{[4-(DIMETHYLAMINO)-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE is a complex organic compound that features a triazine ring, a pyridazine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(6-{[4-(DIMETHYLAMINO)-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE typically involves multiple steps, starting with the preparation of the triazine and pyridazine intermediates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(6-{[4-(DIMETHYLAMINO)-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 2-[(6-{[4-(DIMETHYLAMINO)-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 2-[(6-{[4-(DIMETHYLAMINO)-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine and pyridazine derivatives, such as:
- 2,4,6-Tris(dimethylaminomethyl)phenol
- 2,4,6-Tris(ethylaminomethyl)phenol
- Pyridazine-3,6-diol
Uniqueness
METHYL 2-[(6-{[4-(DIMETHYLAMINO)-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H19N7O4 |
---|---|
Molecular Weight |
349.35 g/mol |
IUPAC Name |
methyl 2-[6-[[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]pyridazin-3-yl]oxyacetate |
InChI |
InChI=1S/C14H19N7O4/c1-5-15-12-16-13(21(2)3)18-14(17-12)25-10-7-6-9(19-20-10)24-8-11(22)23-4/h6-7H,5,8H2,1-4H3,(H,15,16,17,18) |
InChI Key |
BVKBHTSUVNPIGB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC2=NN=C(C=C2)OCC(=O)OC)N(C)C |
Origin of Product |
United States |
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